molecular formula C13H14N2O4 B060712 Tert-butyl 5-nitro-1H-indole-1-carboxylate CAS No. 166104-19-4

Tert-butyl 5-nitro-1H-indole-1-carboxylate

Cat. No.: B060712
CAS No.: 166104-19-4
M. Wt: 262.26 g/mol
InChI Key: GSHXPDVMVVLYLH-UHFFFAOYSA-N
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Description

Tert-butyl 5-nitro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a tert-butyl ester group at the 1-position and a nitro group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-nitro-1H-indole-1-carboxylate typically involves the nitration of an indole derivative followed by esterification. One common method starts with the nitration of 1H-indole-1-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indole-1-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ alternative nitration and esterification reagents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Reduction: 5-Amino-1H-indole-1-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Ester Hydrolysis: 5-Nitro-1H-indole-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 5-nitro-1H-indole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive indole derivatives with potential anticancer, antiviral, and antimicrobial properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Pharmaceutical Development: The compound is investigated for its potential as a building block in the synthesis of novel therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1H-indole-1-carboxylate: Lacks the nitro group, making it less reactive in certain chemical transformations.

    5-Nitro-1H-indole-1-carboxylic acid: Contains a carboxylic acid group instead of a tert-butyl ester, affecting its solubility and reactivity.

    Tert-butyl 5-bromo-1H-indole-1-carboxylate: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.

Uniqueness

Tert-butyl 5-nitro-1H-indole-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester group on the indole ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound versatile for various chemical reactions and applications. The nitro group enhances its reactivity towards reduction and substitution reactions, while the tert-butyl ester group provides stability and solubility in organic solvents.

Properties

IUPAC Name

tert-butyl 5-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHXPDVMVVLYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470521
Record name TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166104-19-4
Record name TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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